

CP-91149: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CP-91149

Cat. No.: B1669576

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An in-depth examination of the chemical structure, properties, and biological activity of the selective glycogen phosphorylase inhibitor, **CP-91149**.

This technical guide provides a comprehensive overview of **CP-91149**, a potent and selective inhibitor of glycogen phosphorylase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Chemical Structure and Properties

CP-91149, with the systematic IUPAC name 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, is a synthetic compound that has garnered significant interest for its specific inhibitory action on glycogen phosphorylase.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
CAS Number	186392-40-5[2][3]
Molecular Formula	C ₂₁ H ₂₂ ClN ₃ O ₃ [2][3]
SMILES	CN(C)C(=O)--INVALID-LINK--NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl">C@@HO[1]
InChI	InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1[2]
InChIKey	HINJNZFCMLSBCI-PKOBXYMFSA-N[2]

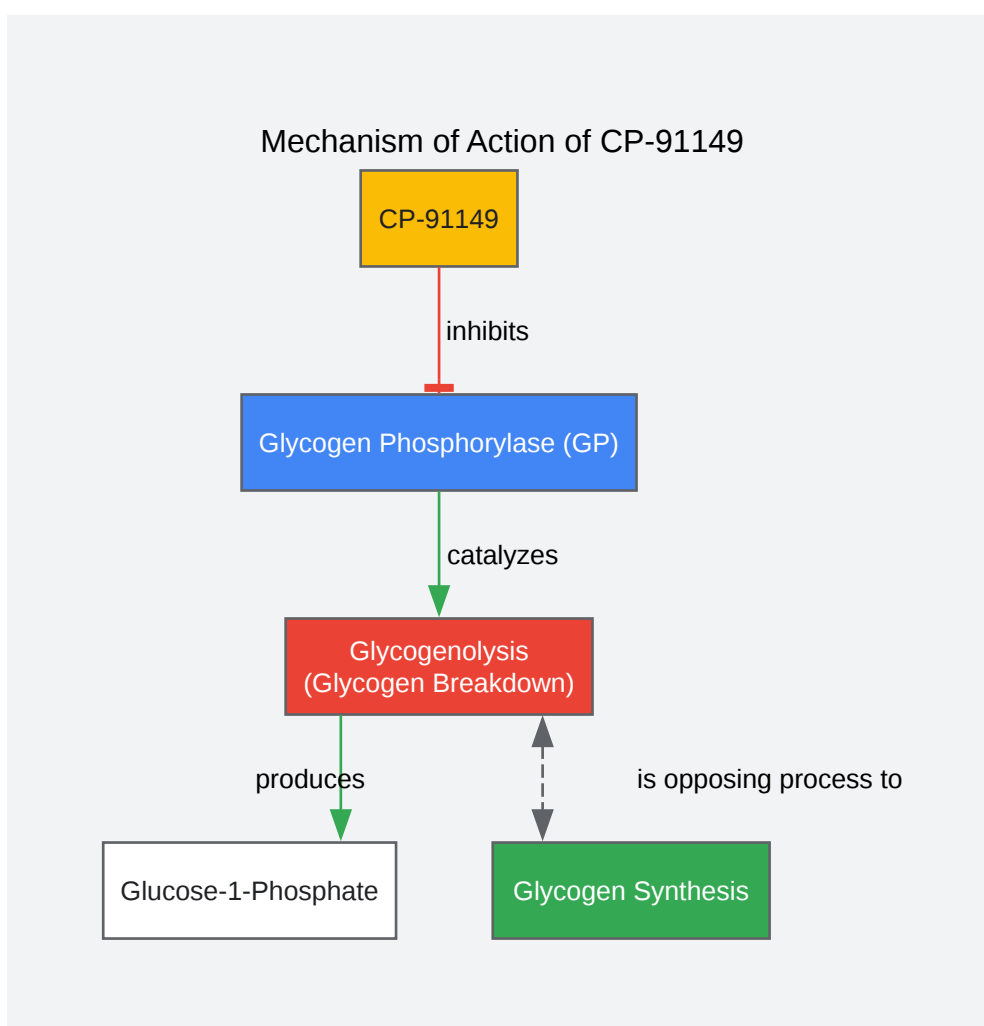
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	399.87 g/mol [3]
Appearance	White to off-white solid[4][5]
Melting Point	190-192 °C[6][7][8]
Boiling Point	No data available
Solubility	DMSO: >20 mg/mL[5], DMF: 25 mg/mL[2], Ethanol: ≥3.17 mg/mL (with ultrasonic)[3], Water: Insoluble[3]
pKa	No data available

Mechanism of Action and Signaling Pathway

CP-91149 is a selective and potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[3][9] By inhibiting GP, **CP-91149** effectively blocks glycogenolysis. This action mimics some of the effects of insulin, leading to an increase in glycogen synthesis.[3] The compound is a non-competitive inhibitor and its potency is enhanced in the presence of glucose.[9][10]

The primary signaling pathway affected by **CP-91149** is the regulation of glycogen metabolism. By inhibiting glycogen phosphorylase, it shifts the balance towards glycogen storage, thereby reducing the intracellular pool of glucose-1-phosphate.



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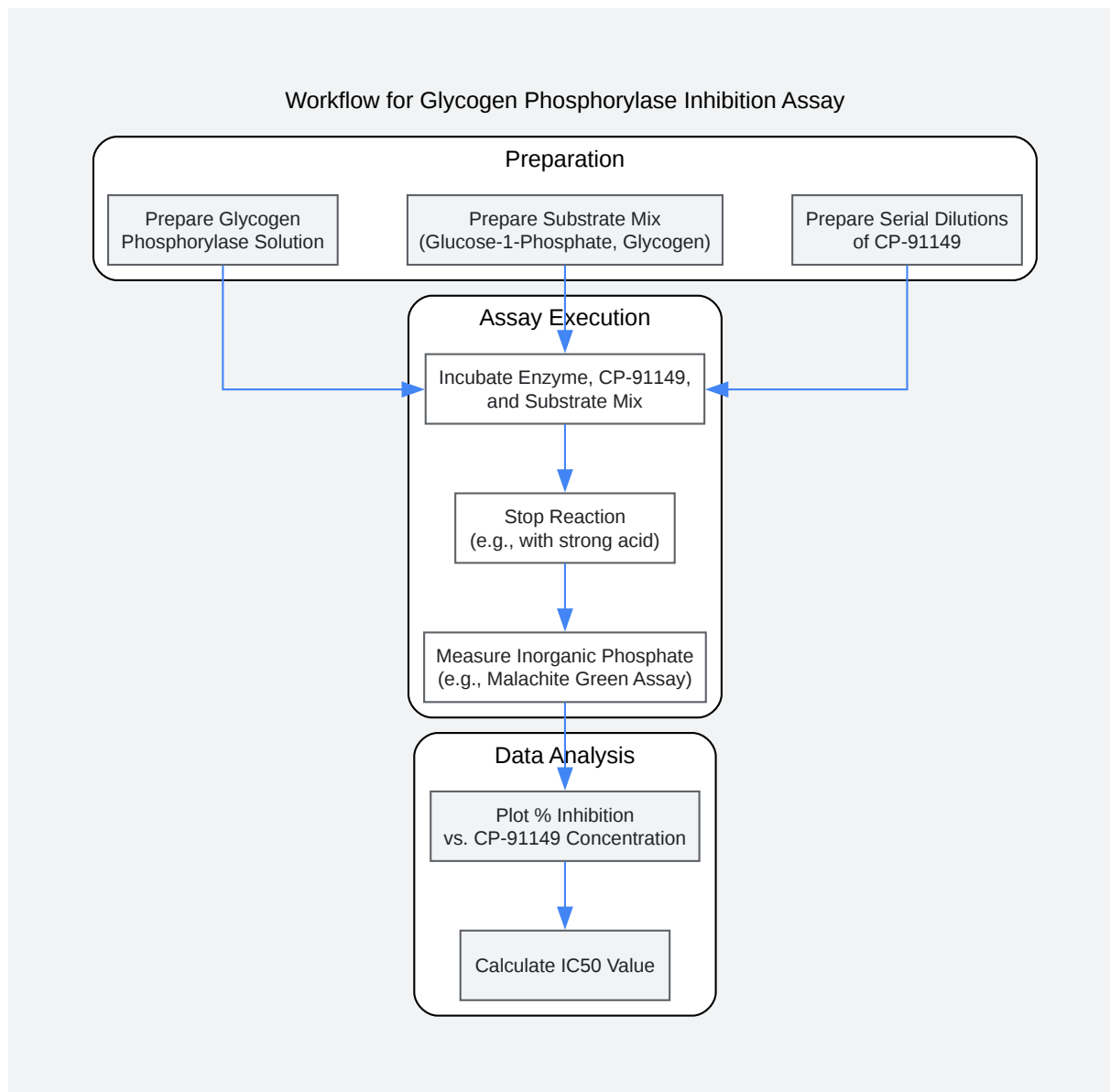
Figure 1: Simplified signaling pathway of **CP-91149**'s inhibitory action.

Experimental Protocols

This section details the methodologies for key experiments frequently conducted with **CP-91149**.

Glycogen Phosphorylase (GP) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of **CP-91149** on glycogen phosphorylase.



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Figure 2: Experimental workflow for the GP inhibition assay.

Materials:

- Human liver glycogen phosphorylase a (HLGPa)

- **CP-91149**

- HEPES buffer (50 mM, pH 7.2)
- Potassium chloride (100 mM)
- Magnesium chloride (2.5 mM)
- Glucose-1-phosphate
- Glycogen
- Malachite green reagent
- Ammonium molybdate
- Microplate reader

Procedure:

- Prepare a stock solution of **CP-91149** in DMSO.
- Prepare a reaction buffer containing HEPES, KCl, and MgCl₂.
- In a 96-well plate, add the reaction buffer, HLGPa, and varying concentrations of **CP-91149**.
- Initiate the reaction by adding a mixture of glucose-1-phosphate and glycogen.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding the malachite green/ammonium molybdate reagent.
- Measure the absorbance at 620-650 nm to quantify the amount of inorganic phosphate released.
- Calculate the percentage of inhibition for each concentration of **CP-91149** and determine the IC₅₀ value.[\[11\]](#)[\[12\]](#)

Hepatocyte Glycogenolysis Assay

This assay measures the effect of **CP-91149** on glucagon-stimulated glycogenolysis in primary hepatocytes.

Materials:

- Primary human or rat hepatocytes
- Culture medium
- **CP-91149**
- Glucagon
- Lysis buffer
- Glycogen assay kit

Procedure:

- Plate hepatocytes in a multi-well plate and allow them to adhere.
- Pre-incubate the cells with various concentrations of **CP-91149** for a designated period (e.g., 1-3 hours).
- Stimulate glycogenolysis by adding glucagon to the culture medium.
- After incubation, wash the cells and lyse them to release intracellular contents.
- Measure the glycogen content in the cell lysates using a commercial glycogen assay kit.
- Compare the glycogen levels in **CP-91149**-treated cells to control cells (treated with glucagon alone) to determine the inhibitory effect on glycogenolysis.^{[9][10]}

Biological Effects and Therapeutic Potential

CP-91149 has demonstrated significant biological effects in both in vitro and in vivo models.

Table 3: In Vitro Efficacy of **CP-91149**

Target/Assay	Cell Type/Enzyme	IC ₅₀ /Effect
Glycogen Phosphorylase a (human liver)	Purified enzyme	0.13 μ M[3]
Glycogen Phosphorylase a (human muscle)	Purified enzyme	0.2 μ M[11]
Glycogen Phosphorylase b (human muscle)	Purified enzyme	~0.3 μ M[11]
Glucagon-stimulated Glycogenolysis	Primary human hepatocytes	2.1 μ M[10][13]
Glucagon-stimulated Glycogenolysis	Isolated rat hepatocytes	10-100 μ M[10]

In animal models, particularly in diabetic ob/ob mice, oral administration of **CP-91149** has been shown to lower blood glucose levels without causing hypoglycemia.[9][10] These findings suggest that inhibitors of glycogen phosphorylase, such as **CP-91149**, hold potential as therapeutic agents for the management of type 2 diabetes.

Conclusion

CP-91149 is a well-characterized and potent inhibitor of glycogen phosphorylase with demonstrated efficacy in cellular and animal models. Its ability to modulate glycogen metabolism makes it a valuable tool for research into metabolic diseases, particularly type 2 diabetes. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the properties and effects of this compound further.

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